molecular formula C8H7BrO3S B2991993 Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate CAS No. 67027-92-3

Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate

Cat. No. B2991993
CAS RN: 67027-92-3
M. Wt: 263.11
InChI Key: PVTCEGRNTDPUML-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate is a chemical compound with a molecular weight of 261.14 . It is also known as ethyl (E)-3-(4-bromothiophen-2-yl)acrylate .


Synthesis Analysis

The compound can be synthesized according to a reported procedure. A mixture of 3,5-cyclohexanedione, 4-bromothiophene-2-carbaldehyde, ethyl cyanoacetate, and 4-(dimethylamino)pyridine (DMAP) in ethanol was refluxed for 2–3 hours and then cooled to room temperature .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by physicochemical properties and spectroanalytical data . The crystal structure of a similar compound, ethyl 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, has been reported .


Chemical Reactions Analysis

The compound can participate in Suzuki cross-coupling reactions with various arylboronic acids, yielding a variety of imine derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 261.14 . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate and related compounds have been explored for their biological activity. In one study, derivatives were synthesized and evaluated as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are significant in the treatment of diseases like Alzheimer's and Parkinson's. These derivatives showed effective inhibition, highlighting their potential in therapeutic applications (Boztaş et al., 2019).

Antibacterial and Antifungal Activities

Another area of research involves the synthesis of 5-bromothiophene-based compounds, including derivatives of Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate, which were tested for antibacterial and antifungal activities. Some of these synthesized compounds demonstrated good efficacy against certain bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Sharma et al., 2022).

Catalysis and Synthetic Chemistry

The compound and its analogs have also found applications in catalysis and synthetic chemistry. For example, derivatives have been utilized in palladium-catalyzed direct arylation of heteroaromatics. Using esters as blocking groups at C2 of bromofuran and bromothiophene derivatives facilitated the formation of biheteroaryls in high yields, demonstrating the utility of such compounds in complex organic syntheses (Fu et al., 2012).

Corrosion Inhibition

Additionally, certain quinoxalines derivatives, related in structure to Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate, have been investigated for their role as corrosion inhibitors for metals. Quantum chemical calculations based on Density Functional Theory (DFT) showed a relationship between molecular structure and inhibition efficiency, suggesting the potential of these compounds in protecting metals from corrosion (Zarrouk et al., 2014).

Future Directions

The compound and its derivatives could be further studied for their potential applications in various fields, including medicinal chemistry and material science. They could also be used as lead compounds for rational drug designing .

properties

IUPAC Name

ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)6-3-5(9)4-13-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTCEGRNTDPUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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